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Compound of Interest

Compound Name:
N4-Cyclopropylpyridine-3,4-

diamine

Cat. No.: B120656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data and synthetic

methodology for N4-Cyclopropylpyridine-3,4-diamine (CAS No: 1040043-50-2), a key

intermediate in medicinal chemistry.[1][2] The unique structural features of this compound,

including a substituted pyridine ring and a cyclopropyl moiety, make it a valuable building block

for the development of novel therapeutic agents.[1]

Molecular Structure and Properties
Molecular Formula: C₉H₁₃N₃[1][2]

Molecular Weight: 163.22 g/mol [1][2]

Appearance: Typically a yellow solid.[1]

Spectroscopic Data
The structural confirmation of N4-Cyclopropylpyridine-3,4-diamine is achieved through a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 7.8 d 1H
Pyridine ring proton

(H-2)

~6.5 - 6.8 d 1H
Pyridine ring proton

(H-5)

~4.5 - 5.0 br s 2H -NH₂ protons (at C-3)

~4.0 - 4.5 br s 1H -NH- proton (at C-4)

~2.9 - 3.1 t 2H
-CH₂- (methylene

bridge)

~1.0 - 1.2 m 1H Cyclopropyl -CH-

~0.4 - 0.6 m 2H Cyclopropyl -CH₂-

~0.1 - 0.3 m 2H Cyclopropyl -CH₂-

Note: Predicted values are based on the chemical structure and general principles of NMR

spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

The cyclopropyl group is expected to show complex multiplets due to its rigid structure and

specific coupling patterns.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

~145 - 150 Pyridine C-4

~138 - 142 Pyridine C-2

~130 - 135 Pyridine C-6

~120 - 125 Pyridine C-3

~105 - 110 Pyridine C-5

~45 - 50 -CH₂- (methylene bridge)

~10 - 15 Cyclopropyl -CH-

~3 - 8 Cyclopropyl -CH₂-

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Strong, Broad
N-H stretching (primary

amines)

~3100 - 3000 Medium Aromatic C-H stretching

~3000 - 2850 Medium
Aliphatic C-H stretching

(cyclopropyl, CH₂)

~1650 - 1550 Strong
C=C and C=N stretching

(pyridine ring)

~1620 - 1580 Strong N-H bending (scissoring)

Note: The IR spectrum reveals characteristic absorption bands associated with primary amine

stretching vibrations, aromatic carbon-hydrogen stretching, and pyridine ring vibrations.[1]
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the

fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

m/z Interpretation

163.11 [M]⁺, Molecular ion peak

108
[M - C₄H₇]⁺, Loss of the cyclopropylmethyl

group

Note: Mass spectrometry analysis confirms the molecular ion peak at a mass-to-charge ratio of

163, which corresponds to the molecular weight of the compound.[1]

Experimental Protocols
Synthesis of N4-Cyclopropylpyridine-3,4-diamine
A common and effective method for the synthesis of N4-Cyclopropylpyridine-3,4-diamine
involves the nucleophilic substitution of pyridine-3,4-diamine with a cyclopropylmethyl halide.[1]

Materials:

Pyridine-3,4-diamine

Cyclopropylmethyl bromide (or chloride)

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Ethyl acetate

Hexane

Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:

To a solution of pyridine-3,4-diamine in an aprotic solvent such as DMF or THF, a base like

potassium carbonate or sodium hydride is added.[1]

The mixture is stirred at room temperature for approximately 30 minutes.

Cyclopropylmethyl bromide (or chloride) is added dropwise to the reaction mixture.

The reaction is then heated to a temperature between 60–80°C and stirred for several hours

until completion, which can be monitored by Thin Layer Chromatography (TLC).[1]

After the reaction is complete, the mixture is cooled to room temperature and quenched with

water.

The aqueous layer is extracted multiple times with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel using a gradient of

ethyl acetate and hexane as the eluent, or by recrystallization to yield pure N4-
Cyclopropylpyridine-3,4-diamine.[1]

Spectroscopic Characterization
General Procedures:

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz

spectrometer. The sample is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃)

or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal

standard.

IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can

be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using an

electrospray ionization (ESI) source on a time-of-flight (TOF) or Orbitrap mass analyzer to
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confirm the elemental composition.[3]

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

N4-Cyclopropylpyridine-3,4-diamine.
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Caption: Synthesis and Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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